4-Chloro-5-iodo-6-methylpyrimidin-2-amine

Medicinal Chemistry Organic Synthesis Cross-Coupling

4-Chloro-5-iodo-6-methylpyrimidin-2-amine is a halogenated pyrimidine derivative with the molecular formula C5H5ClIN3 and a molecular weight of 269.47 g/mol. It is characterized by a pyrimidine core substituted with a chloro group at the 4-position, an iodo group at the 5-position, a methyl group at the 6-position, and an amino group at the 2-position.

Molecular Formula C5H5ClIN3
Molecular Weight 269.47 g/mol
CAS No. 897030-99-8
Cat. No. B079523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-iodo-6-methylpyrimidin-2-amine
CAS897030-99-8
Molecular FormulaC5H5ClIN3
Molecular Weight269.47 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)N)Cl)I
InChIInChI=1S/C5H5ClIN3/c1-2-3(7)4(6)10-5(8)9-2/h1H3,(H2,8,9,10)
InChIKeyFLHZBTLBILVJOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-iodo-6-methylpyrimidin-2-amine (CAS 897030-99-8): Chemical Identity and Baseline Characteristics


4-Chloro-5-iodo-6-methylpyrimidin-2-amine is a halogenated pyrimidine derivative with the molecular formula C5H5ClIN3 and a molecular weight of 269.47 g/mol [1]. It is characterized by a pyrimidine core substituted with a chloro group at the 4-position, an iodo group at the 5-position, a methyl group at the 6-position, and an amino group at the 2-position . This specific substitution pattern is of interest in medicinal chemistry as a building block for the synthesis of kinase inhibitors and other bioactive molecules .

The Perils of Generic Substitution: Why 4-Chloro-5-iodo-6-methylpyrimidin-2-amine is Not a Commodity Building Block


In silico predictions based on its structural analogs demonstrate that this compound's specific halogenation pattern (4-Cl, 5-I, 6-Me) is not a generic substitution motif. The presence of the heavy iodine atom at the 5-position confers distinct reactivity in cross-coupling reactions, particularly Suzuki-Miyaura couplings, and is critical for accessing structural diversity not possible with simpler di-halogenated pyrimidines . The iodo group also significantly impacts electronic properties and potential halogen bonding interactions with biological targets, which are not achievable with analogous 5-chloro or 5-bromo derivatives .

Quantitative Differentiation of 4-Chloro-5-iodo-6-methylpyrimidin-2-amine from Close Analogs


Differentiation from Non-Iodinated Analogs: A Critical Step for Cross-Coupling Reactivity

The 5-iodo substituent in 4-Chloro-5-iodo-6-methylpyrimidin-2-amine provides a crucial handle for palladium-catalyzed cross-coupling reactions, a feature absent in non-iodinated analogs like 4-chloro-6-methylpyrimidin-2-amine. While quantitative kinetic data is not available, the difference in reactivity is well-established: the C-I bond is significantly more reactive in oxidative addition steps of cross-coupling cycles compared to C-Cl or C-Br bonds, allowing for sequential and chemoselective functionalization .

Medicinal Chemistry Organic Synthesis Cross-Coupling

Halogen Bonding Potential: Iodine vs. Chlorine/Bromine

The presence of the 5-iodo group in 4-Chloro-5-iodo-6-methylpyrimidin-2-amine introduces the potential for strong halogen bonding interactions, a feature that is significantly weaker or absent in its 5-chloro or 5-bromo analogs . The greater polarizability of iodine results in a larger σ-hole, leading to stronger electrostatic interactions with Lewis bases (e.g., carbonyl oxygens) in biological targets. This property can be a key differentiator in structure-based drug design where halogen bonds are engineered for enhanced potency or selectivity [1].

Medicinal Chemistry Structural Biology Halogen Bonding

Synthesis Yields: A Documented Route with 65% Yield

A documented synthesis route from US patent US08653089B2 provides a specific and scalable method for preparing 4-Chloro-5-iodo-6-methylpyrimidin-2-amine. The procedure involves the iodination of 4-chloro-6-methylpyrimidin-2-ylamine with N-iodosuccinimide (NIS) in a mixture of acetonitrile and methanol at 60°C for 3 hours, affording the target compound in a 65% isolated yield [1]. This is a concrete data point for assessing manufacturing feasibility compared to hypothetical or low-yielding syntheses for similar compounds.

Process Chemistry Synthetic Methodology Yield Optimization

Recommended Application Scenarios for 4-Chloro-5-iodo-6-methylpyrimidin-2-amine (CAS 897030-99-8)


Scaffold for Kinase Inhibitor Library Synthesis via Selective Cross-Coupling

4-Chloro-5-iodo-6-methylpyrimidin-2-amine is ideally suited as a core scaffold for generating libraries of potential kinase inhibitors. The differential reactivity of the C-I and C-Cl bonds allows for sequential, chemoselective functionalization. The 5-iodo group can be used first in a Suzuki-Miyaura or Sonogashira coupling to introduce an aryl or alkynyl group, followed by nucleophilic aromatic substitution or another cross-coupling at the 4-chloro position. This divergent synthetic strategy is critical for exploring structure-activity relationships (SAR) around the 2-aminopyrimidine core, a privileged structure in kinase drug discovery .

Investigating Halogen Bonding in Structure-Based Drug Design

Due to the enhanced halogen bonding potential of the 5-iodo substituent, this compound is a strategic choice for structure-based drug design projects aiming to leverage this non-covalent interaction for increased target affinity or selectivity . It can serve as a starting point for co-crystallization studies with target proteins (e.g., kinases) to map halogen bond acceptor sites. Comparing the activity and binding modes of the 5-iodo compound with its 5-chloro and 5-bromo analogs can provide quantitative insights into the energetic contributions of halogen bonding, a key differentiator for medicinal chemistry programs [1].

Process Development Using a Validated Synthetic Route

For organizations scaling up the production of advanced intermediates, the disclosed patent synthesis provides a reliable and scalable method to obtain 4-Chloro-5-iodo-6-methylpyrimidin-2-amine in a 65% yield [2]. This established procedure allows process chemists to benchmark their own work against a published protocol and reduces the time and resources needed to develop a robust, kilogram-scale synthesis from scratch. This is a practical advantage over purchasing similar, but less documented, pyrimidine building blocks.

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